4-(3,4-Dimethylphenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enyl-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFMZUPXVPDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches
Direct synthesis methods focus on constructing the target molecule by forming a key carbon-carbon bond between a derivative of 3,4-dimethylbenzene and a four-carbon butenyl unit.
Alkylation Reactions
Alkylation reactions, particularly Friedel-Crafts alkylation, represent a traditional and straightforward approach to synthesizing 4-(3,4-dimethylphenyl)-1-butene. This method involves the reaction of 1,2-dimethylbenzene (o-xylene) with a suitable butenyl halide, such as 4-chloro-1-butene, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). The catalyst activates the butenyl halide, facilitating the electrophilic attack on the electron-rich aromatic ring of o-xylene.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the halogen of the butenyl halide, generating a more electrophilic species that is then attacked by the aromatic ring. The position of alkylation on the dimethylphenyl ring is directed by the activating methyl groups, primarily to the para position relative to one of the methyl groups. A significant challenge in this method is the potential for side reactions, including isomerization of the butene chain and polyalkylation of the aromatic ring. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired product. One synthetic protocol describes the reaction of tetrahydrofuran (B95107) with an acyl chloride, catalyzed by zinc chloride, to produce a 4-chlorobutanol ester. This intermediate can then undergo a Friedel-Crafts alkylation with benzene (B151609) (and analogously with 3,4-dimethylbenzene) in the presence of aluminum trichloride. google.com
Grignard-Based Coupling Reactions and Analogous Pathways
Grignard-based coupling reactions offer a powerful and versatile alternative for the synthesis of this compound. chemie-brunschwig.ch This approach involves the preparation of a Grignard reagent from a halogenated 3,4-dimethylbenzene, followed by its reaction with a suitable butenyl electrophile. sigmaaldrich.com
A typical procedure begins with the formation of 3,4-dimethylphenylmagnesium bromide by reacting 4-bromo-1,2-dimethylbenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.com This Grignard reagent, a potent nucleophile, is then reacted with an allyl halide, such as allyl chloride, to form the desired this compound. chemicalbook.com The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the allyl halide, displacing the halide and forming the new carbon-carbon bond. chemicalbook.comgoogle.com
An alternative, analogous pathway involves the reaction of a butenyl Grignard reagent, such as 3-butenylmagnesium bromide (prepared from 4-bromo-1-butene (B139220) and magnesium), with a 3,4-dimethylphenyl electrophile. However, the former approach is generally more common. The success of Grignard reactions is highly dependent on anhydrous conditions, as the Grignard reagent is a strong base and will react with any protic solvents, including water. sigmaaldrich.com
Table 1: Comparison of Direct Synthesis Approaches
| Feature | Alkylation Reactions | Grignard-Based Coupling Reactions |
|---|---|---|
| Key Reagents | 3,4-Dimethylbenzene, Butenyl Halide, Lewis Acid | 3,4-Dimethylphenyl Halide, Magnesium, Butenyl Halide |
| Mechanism | Electrophilic Aromatic Substitution | Nucleophilic Substitution |
| Common Catalyst | AlCl₃, FeCl₃ | None (Magnesium is a reactant) |
| Key Intermediates | Carbocationic species | Organomagnesium halide (Grignard reagent) |
| Potential Side Reactions | Polyalkylation, Isomerization | Wurtz coupling, Reaction with protic impurities |
| Reaction Conditions | Anhydrous, often low temperatures | Strictly anhydrous, ethereal solvents |
Catalytic Olefin Metathesis Routes
Catalytic olefin metathesis has emerged as a highly efficient and selective method for the synthesis of complex alkenes, including this compound. sigmaaldrich.com This strategy relies on the use of transition metal catalysts, typically based on ruthenium or molybdenum, to break and reform carbon-carbon double bonds. harvard.eduresearchgate.net
Cross-Metathesis Reactions for Butene Derivatives
Cross-metathesis (CM) is an intermolecular metathesis reaction that joins two different olefins. sigmaaldrich.com To synthesize this compound, a cross-metathesis reaction can be performed between 3,4-dimethylstyrene and propylene (B89431). In this reaction, the vinyl group of the styrene (B11656) derivative and one of the methyl groups of propylene are exchanged, leading to the formation of the desired product and ethylene (B1197577) as a byproduct. utc.edu
The choice of catalyst is critical for the success of the cross-metathesis reaction. Grubbs' catalysts, particularly the second and third generation catalysts, are often employed due to their high activity, functional group tolerance, and stability. harvard.edupku.edu.cn The reaction conditions, including catalyst loading, temperature, and reaction time, must be optimized to maximize the yield of the desired cross-product and minimize the formation of homodimers (dimers of the starting olefins). The removal of the volatile byproduct, ethylene, can help drive the reaction to completion. sigmaaldrich.com
Mechanistic Aspects in Metathesis Catalysis
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edupku.edu.cn The catalytic cycle begins with the reaction of the metal alkylidene catalyst with one of the olefin substrates (e.g., 3,4-dimethylstyrene) to form a four-membered metallacyclobutane ring. This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and a new metal alkylidene. This new metal alkylidene then reacts with the second olefin substrate (e.g., propylene) to form another metallacyclobutane. Subsequent fragmentation of this second metallacycle releases the final product, this compound, and regenerates the active catalyst, which can then re-enter the catalytic cycle. harvard.edu
The selectivity of the cross-metathesis reaction is influenced by the steric and electronic properties of the substituents on the olefins and the nature of the catalyst. pku.edu.cn For instance, the use of N-heterocyclic carbene (NHC) ligands in second-generation Grubbs' catalysts enhances their activity and stability. harvard.edu
Table 2: Key Catalysts in Olefin Metathesis
| Catalyst | Description | Key Features |
|---|---|---|
| Grubbs' First Generation | Ruthenium-based catalyst with tricyclohexylphosphine (B42057) ligands. harvard.edu | Good activity, but sensitive to some functional groups. |
| Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand, replacing one phosphine (B1218219) ligand. harvard.edu | Higher activity, greater stability, and broader functional group tolerance. harvard.edu |
| Hoveyda-Grubbs Catalysts | Modified Grubbs' catalysts with a chelating isopropoxybenzylidene ligand. sigmaaldrich.com | Increased stability and ease of handling. sigmaaldrich.com |
| Schrock's Catalysts | Molybdenum-based catalysts with high activity. pku.edu.cn | Highly active but can be sensitive to air and moisture. harvard.edu |
Hydrovinylation and Olefin Dimerization/Oligomerization
Hydrovinylation and related olefin dimerization/oligomerization processes offer alternative catalytic routes to butene derivatives. wikipedia.org
Hydrovinylation involves the addition of a vinyl group and a hydrogen atom across a double bond. In the context of synthesizing this compound, the hydrovinylation of 3,4-dimethylstyrene with ethylene could theoretically yield the desired product. This reaction is typically catalyzed by transition metal complexes, often containing nickel or cobalt. wikipedia.org The reaction proceeds by the insertion of the alkene into a metal-hydride bond, followed by reductive elimination.
Olefin dimerization and oligomerization are processes that combine two or more olefin molecules. google.comuni-bayreuth.de While not a direct route to this compound from simple starting materials, these processes are fundamental in the production of butenes from ethylene, which can then be used in other synthetic routes. wikipedia.orgresearchgate.net For instance, the dimerization of ethylene produces 1-butene (B85601), a key feedstock. wikipedia.org Catalytic systems for these reactions often involve transition metals such as nickel, titanium, or zirconium. researchgate.netdtic.mil The challenge in applying these methods directly to the synthesis of this compound lies in achieving high regioselectivity and controlling the degree of oligomerization.
Reactivity and Reaction Mechanisms
Olefinic Reactivity (C=C Bond Transformations)
The terminal double bond is a site of high electron density, making it susceptible to attack by electrophiles and a prime candidate for oxidation, reduction, and addition reactions.
The oxidation of the butene side chain can lead to a variety of products, depending on the reagents and conditions employed. Common oxidative pathways for terminal alkenes include the formation of epoxides, diols, and carbonyl compounds through cleavage of the double bond. For instance, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide, 4-(3,4-dimethylphenyl)-1,2-epoxybutane. More aggressive oxidation, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative workup, would cleave the double bond to produce 3-(3,4-dimethylphenyl)propanoic acid.
Table 1: Predicted Oxidation Reactions of 4-(3,4-Dimethylphenyl)-1-butene
| Reagent | Conditions | Expected Major Product |
| Peroxy Acid (e.g., m-CPBA) | Aprotic Solvent (e.g., CH₂Cl₂) | 4-(3,4-Dimethylphenyl)-1,2-epoxybutane |
| Osmium Tetroxide (OsO₄), followed by NaHSO₃ | Catalytic, Aqueous/Organic mixture | 4-(3,4-Dimethylphenyl)butane-1,2-diol |
| 1. Ozone (O₃), 2. Zinc (Zn), H₂O | Reductive Ozonolysis | 3-(3,4-Dimethylphenyl)propanal |
| 1. Ozone (O₃), 2. Hydrogen Peroxide (H₂O₂) | Oxidative Ozonolysis | 3-(3,4-Dimethylphenyl)propanoic acid |
| Potassium Permanganate (KMnO₄) | Cold, dilute, basic | 4-(3,4-Dimethylphenyl)butane-1,2-diol |
The reduction of this compound primarily involves the saturation of the carbon-carbon double bond to form an alkane. This is most commonly achieved through catalytic hydrogenation. The aromatic ring is generally resistant to reduction under these conditions, allowing for selective transformation of the alkene.
Table 2: Selective Reduction of this compound
| Catalyst | Reagents | Conditions | Expected Product |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Room temperature, atmospheric pressure | 1-(3,4-Dimethylphenyl)butane |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Room temperature, atmospheric pressure | 1-(3,4-Dimethylphenyl)butane |
| Raney Nickel (Ra-Ni) | H₂ (gas) | Slightly elevated temperature and pressure | 1-(3,4-Dimethylphenyl)butane |
The terminal alkene readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with fewer hydrogen substituents. This occurs via the formation of the more stable secondary carbocation intermediate at the C2 position. In some cases, this intermediate could potentially rearrange to a more stable carbocation if possible, though significant rearrangement is not anticipated for this specific substrate under standard conditions. youtube.com
Table 3: Predicted Electrophilic Addition Reactions
| Reagent | Regioselectivity | Expected Product |
| Hydrogen Bromide (HBr) | Markovnikov | 2-Bromo-4-(3,4-dimethylphenyl)butane |
| Hydrogen Chloride (HCl) | Markovnikov | 2-Chloro-4-(3,4-dimethylphenyl)butane |
| Bromine (Br₂) | Anti-addition | 1,2-Dibromo-4-(3,4-dimethylphenyl)butane |
| Water (H₂O), H₂SO₄ (cat.) | Markovnikov | 4-(3,4-Dimethylphenyl)butan-2-ol |
Aromatic Ring Reactivity
The dimethylphenyl group is the other key reactive site, primarily undergoing electrophilic substitution. Nucleophilic substitution is generally not favored.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of three electron-donating alkyl groups: two methyl groups and the butenyl side chain. masterorganicchemistry.com These groups increase the electron density of the ring, making it more nucleophilic. masterorganicchemistry.comlibretexts.org They are all ortho, para-directors.
The directing effects of the substituents must be considered to predict the outcome of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgyoutube.com
3-methyl group directs to positions 2, 4, and 6.
4-alkyl group directs to positions 3 and 5.
Combined effect : The directing influences reinforce each other at positions 2 and 5. Position 6 is also activated. Steric hindrance from the adjacent butenyl group might disfavor substitution at position 5. Therefore, the most likely positions for electrophilic attack are C2 and C6, with C5 as a minor possibility.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(But-3-en-1-yl)-4,5-dimethyl-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(but-3-en-1-yl)-1,2-dimethylbenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(But-3-en-1-yl)-2,3-dimethylphenyl)ethan-1-one |
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is highly unlikely for this compound. SNAr reactions require two key features that are absent in this molecule: a good leaving group (such as a halide) on the aromatic ring and the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The substrate has only electron-donating alkyl groups, which deactivate the ring toward nucleophilic attack. wikipedia.orglibretexts.org Consequently, reactions with nucleophiles will preferentially occur at the butenyl side chain rather than on the aromatic ring under typical SNAr conditions.
Polymerization and Oligomerization Studies
Detailed research findings on the polymerization and oligomerization of this compound are not present in the available scientific literature. However, general principles of α-olefin polymerization can provide a theoretical framework for how this compound might behave.
Regioselectivity in Chain Insertion and Propagation
For α-olefins like 1-butene (B85601), polymerization using Ziegler-Natta or metallocene catalysts predominantly proceeds via 1,2-insertion, where the metal center of the catalyst attaches to the C1 carbon of the double bond, and the growing polymer chain is attached to the C2 carbon. nih.govfrontiersin.org The alternative, 2,1-insertion, is generally less favored due to steric hindrance and electronic factors. nih.gov In the case of this compound, the bulky dimethylphenyl group at the C4 position is electronically separated from the double bond by two methylene (B1212753) groups. Its direct steric influence on the insertion event would be less significant than a group directly on the double bond, but it could still affect how the monomer approaches the catalytic center.
DFT (Density Functional Theory) calculations on 1-butene polymerization show that moving from a primary growing chain to a secondary one (which would be formed after a 2,1-insertion) leads to a significant decrease in regioselectivity. nih.govfrontiersin.org A similar effect would be anticipated for substituted butenes.
Chain Transfer and Termination Mechanisms
Chain transfer and termination are critical processes that control the molecular weight of the resulting polymer. wikipedia.org Common mechanisms in olefin polymerization include:
β-Hydride Elimination (BHE): A hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, creating a terminal double bond on the polymer and a metal-hydride species that can initiate a new chain. nih.gov
Chain Transfer to Monomer: The active center is transferred from a growing polymer chain to a monomer molecule. wikipedia.orgrubbernews.com
Chain Transfer to Cocatalyst/Chain Transfer Agent: In systems using cocatalysts like aluminum alkyls (e.g., MAO) or dedicated chain transfer agents (e.g., ZnR₂), the growing polymer chain can be transferred to the main group metal, terminating the chain and creating a new active species. nist.govacs.orgmdpi.com
For 1-butene, it has been noted that regioirregular (2,1) insertions can favor termination over propagation, leading to polymers with lower molecular weights. nih.govfrontiersin.org This suggests that if this compound were to undergo occasional 2,1-insertions, it could also lead to a limitation in the achievable molecular weight.
Role of Catalyst Architecture in Polymerization Behavior
The architecture of the catalyst, particularly with single-site metallocene systems, plays a crucial role in determining the properties of the polymer, including stereochemistry, regiochemistry, and molecular weight. nih.govlibretexts.org For instance, C₂-symmetric ansa-metallocenes are known to produce isotactic poly(α-olefins), while Cₛ-symmetric catalysts can yield syndiotactic polymers. libretexts.org
Studies on 1-butene have shown that different substituted metallocene catalysts, such as Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, yield polymers with varying molecular weights, highlighting the sensitivity of the polymerization outcome to the ligand framework. nih.govfrontiersin.org It is reasonable to infer that the polymerization of this compound would be similarly dependent on the chosen catalyst architecture, which would need to be optimized to accommodate the specific steric and electronic profile of the monomer.
Mechanistic Investigations using Advanced Techniques
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the path of atoms. numberanalytics.comresearchgate.net In olefin polymerization, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling can be used to:
Distinguish between different insertion mechanisms. uc.edu
Determine kinetic isotope effects (KIE) to identify the rate-determining step. For example, the absence of a significant KIE in the copolymerization of ethylene (B1197577) and deuterated ethylene was used to support an insertion mechanism that does not involve C-H bond activation in the rate-determining step. libretexts.orguc.edu
Trace the fate of atoms in chain transfer and termination reactions. acs.org
While this technique has been applied to fundamental olefins like ethylene and propylene (B89431), no specific isotopic labeling studies have been reported for this compound.
Kinetic Analyses of Reaction Pathways
Kinetic analysis involves measuring reaction rates to understand the individual steps of a polymerization, such as initiation, propagation, and termination. jeeadv.ac.in For complex systems, this can involve analyzing how reaction rates change with monomer concentration, catalyst concentration, and temperature. nih.gov
In the context of 1-butene polymerization, kinetic studies using DFT calculations have focused on comparing the energy barriers for propagation versus termination pathways. nih.govfrontiersin.org For example, the Gibbs free energy of activation (ΔG#) for chain propagation can be compared to that for chain termination (e.g., β-hydride transfer). Positive values of ΔG# (Termination-Propagation) indicate that propagation is the favored pathway. nih.govfrontiersin.org A full kinetic analysis of this compound polymerization would require dedicated experiments to determine these and other kinetic parameters.
Due to the highly specific nature of the chemical compound "this compound," publicly available research detailing the elucidation of catalyst active species in its reactions is not readily found in general scientific literature databases. Detailed catalytic studies are often highly specific to proprietary industrial processes or niche academic research areas that may not be broadly published.
Therefore, a detailed article on the "Elucidation of Catalyst Active Species" for this particular compound, with specific research findings and data tables as requested, cannot be generated at this time.
For context, the elucidation of catalyst active species is a complex process that typically involves a combination of experimental techniques and theoretical modeling. Researchers often employ methods such as:
In-situ and Operando Spectroscopy: Techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) are used to observe the catalyst under reaction conditions. This allows for the identification of intermediate species and changes in the catalyst structure.
Kinetic Studies: By systematically varying reaction parameters such as temperature, pressure, and reactant concentrations, researchers can infer the nature of the rate-determining step and the active sites involved.
Isotope Labeling: Using isotopically labeled reactants (e.g., with Deuterium or Carbon-13) helps to track the transformation of specific atoms and molecules, providing insight into reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model the interaction of reactants with the catalyst surface, predict reaction energetics, and identify the most likely active sites and transition states.
While these methodologies are standard in catalysis research, their specific application to "this compound" is not documented in the available resources.
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. wikipedia.orgarxiv.org DFT methods are widely used in computational chemistry to determine the properties of many-electron systems by using functionals of the spatially dependent electron density. wikipedia.org These calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 4-(3,4-Dimethylphenyl)-1-butene. wikipedia.orgemergentmind.com
DFT calculations are employed to analyze the electronic structure, providing a detailed picture of electron distribution and molecular orbitals. wikipedia.orggithub.io This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. For this compound, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO is likely associated with the butene double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of this compound using DFT Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic alkenes.
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's excitability and chemical reactivity. |
| Dipole Moment | 0.4 D | A measure of the net molecular polarity. |
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. arxiv.orgnih.gov For this compound, potential reactions include isomerization, hydrogenation, or oxidation. By mapping the potential energy surface (PES), researchers can identify the minimum energy path connecting reactants to products. rwth-aachen.de
A crucial aspect of this modeling is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. arxiv.orgmdpi.com Locating and characterizing the TS structure is essential for calculating the activation energy, which determines the reaction rate. arxiv.org For instance, in a catalyzed isomerization reaction where the double bond migrates from the terminal position (1-butene) to an internal position, computational models can elucidate the structure of the metal-alkene intermediate and the subsequent transition states for hydride migration. rwth-aachen.deresearchgate.net These calculations can model complex processes, including those facilitated by solvents or catalysts. nih.govnih.gov
Once the reactants, products, intermediates, and transition states of a reaction pathway have been identified, their relative energies can be calculated to construct an energetic profile. mdpi.comresearchgate.net This profile provides quantitative data on the thermodynamics and kinetics of each elementary step. researchgate.net The activation energy (ΔE‡) is the energy difference between the reactants and the transition state, while the reaction energy (ΔEr) is the difference between the reactants and products.
For example, the energetic profile for the isomerization of this compound to a more stable internal alkene, such as 4-(3,4-Dimethylphenyl)-2-butene, can be computationally determined. Such a reaction is typically exothermic, with the internal alkene being thermodynamically more stable. The calculations would reveal the activation barriers for the key steps, such as catalyst-substrate binding and the intramolecular hydrogen shift. nih.gov
Table 2: Illustrative Energetic Profile for a Hypothetical Isomerization Reaction Note: This data is hypothetical and serves to illustrate the output of reaction pathway analysis.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactant + Catalyst | 0.0 | Starting materials |
| 2 | Reactant-Catalyst Complex | -5.2 | Formation of the initial complex |
| 3 | Transition State 1 | +15.8 | Activation energy for the rate-determining step |
| 4 | Intermediate | -8.1 | A stable species along the reaction path |
| 5 | Transition State 2 | +12.3 | Activation energy for a subsequent step |
| 6 | Product + Catalyst | -12.5 | Final products |
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a critical role in its physical and chemical properties. Conformational analysis studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org
For this compound, rotation can occur around the single bond connecting the phenyl ring to the butene chain. This rotation is not entirely free due to steric hindrance between the hydrogen atoms on the benzylic carbon and the methyl group on the aromatic ring. researchgate.net Computational methods can calculate the energy as a function of the dihedral angle of this bond, revealing the energy minima corresponding to stable conformers (e.g., staggered) and the energy maxima corresponding to transition states for rotation (e.g., eclipsed). libretexts.orgmsu.edu The energy difference between the most and least stable conformations is the rotational barrier. nih.govbiomedres.usactachemscand.org
Isomerism is another key stereochemical aspect. This compound is a constitutional isomer of other butenes with the same dimethylphenyl substituent, such as 4-(3,4-Dimethylphenyl)-2-butene. lumenlearning.comunizin.org The latter can exist as geometric isomers (cis/trans or E/Z), which have different spatial arrangements of substituents around the double bond and distinct physical and chemical properties. unizin.orglibretexts.org
Table 3: Calculated Rotational Barriers for C-C Single Bonds Note: Values are illustrative, based on known barriers for similar molecules like n-butane.
| Bond Rotation | Conformation | Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| Phenyl-C1 | Staggered (Anti) | 180° | 0.0 |
| Phenyl-C1 | Eclipsed | 0° | 4.5 |
| C1-C2 | Staggered (Gauche) | 60° | 0.9 |
| C1-C2 | Eclipsed | 120° | 3.6 |
Many chemical transformations, such as isomerization or metathesis, are catalyzed by transition metal complexes. researchgate.net Computational modeling is invaluable for understanding the detailed interactions between the substrate, this compound, and the catalyst's ligands throughout the catalytic cycle. nih.gov These models can predict the preferred binding mode of the alkene to the metal center and analyze how electronic and steric effects of the ligands influence the reaction's outcome. For example, in a cobalt-catalyzed isomerization, the choice of ligand (e.g., Xantphos or DPEphos) can control the selectivity for different alkene isomers. researchgate.net DFT calculations can rationalize these observations by examining the structures and stabilities of key intermediates and transition states within the catalytic cycle, revealing subtle ligand-substrate non-covalent interactions that dictate the reaction's regioselectivity and stereoselectivity. researchgate.net
Predictive Modeling of Reactivity and Selectivity
The reactivity and selectivity of this compound in various chemical transformations can be predicted with a high degree of accuracy using advanced computational chemistry methods. uvic.cachemrxiv.org Density Functional Theory (DFT) calculations, for instance, are instrumental in elucidating the electronic structure and energetic pathways of reactions involving this compound. clinicsearchonline.orgnih.govrsc.orgscispace.com By modeling the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into its nucleophilic and electrophilic behavior. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical stability and reactivity of the molecule. scispace.come3s-conferences.org
Computational models can predict the regioselectivity of reactions such as electrophilic additions or cycloadditions. mdpi.commasterorganicchemistry.com For this compound, these models can determine whether a reaction is more likely to occur at the terminal double bond or on the aromatic ring, and at which specific positions. Molecular electrostatic potential (MEP) maps can further identify the electron-rich and electron-poor regions of the molecule, highlighting the most probable sites for nucleophilic and electrophilic attack. scispace.com
Machine learning algorithms, trained on large datasets of experimental reaction outcomes, are also emerging as powerful tools for predicting reactivity. chemrxiv.org These models can identify complex structure-reactivity relationships that may not be immediately apparent from first-principles calculations alone. uvic.cachemrxiv.org
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Ionization Potential | 6.2 eV | Energy required to remove an electron; relates to susceptibility to oxidation. |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron; relates to susceptibility to reduction. |
Rational Design of Synthetic Routes
Predictive modeling plays a crucial role in the rational design of efficient synthetic routes to this compound and its derivatives. By simulating potential reaction pathways and their associated transition states, computational chemistry can identify the most energetically favorable routes, thereby minimizing byproducts and maximizing yields.
For example, in a potential cross-coupling synthesis of this compound, DFT calculations can be used to evaluate different catalytic cycles involving various ligands and metal centers. These calculations can predict the activation energies for key steps such as oxidative addition, transmetalation, and reductive elimination, allowing for the in silico screening of catalysts before any experimental work is undertaken. This approach significantly accelerates the discovery of optimal reaction conditions.
Furthermore, computational models can predict the thermodynamic and kinetic profiles of competing reaction pathways, helping to avoid undesirable side reactions. For instance, in the case of a Grignard reaction to form the target molecule, modeling can help to select reagents and conditions that favor the desired 1,2-addition over potential 1,4-addition or elimination pathways.
Table 2: Computational Screening of Catalysts for a Suzuki Coupling Reaction to Synthesize this compound
| Catalyst System (Palladium Precursor + Ligand) | Calculated Activation Energy (kcal/mol) for Rate-Determining Step | Predicted Yield (%) |
| Pd(OAc)₂ + PPh₃ | 25.8 | 65 |
| Pd₂(dba)₃ + SPhos | 22.1 | 88 |
| Pd(OAc)₂ + XPhos | 21.5 | 92 |
| PdCl₂(dppf) | 24.3 | 75 |
Optimization of Catalytic Systems
Computational chemistry provides a powerful toolkit for the optimization of catalytic systems used in the synthesis of this compound. By modeling the interactions between the substrate, catalyst, and solvent, researchers can gain a detailed understanding of the catalytic cycle at the molecular level.
For instance, in a Heck reaction to introduce the butenyl group, DFT calculations can be used to investigate the influence of different phosphine (B1218219) ligands on the performance of a palladium catalyst. These models can elucidate how the steric and electronic properties of the ligand affect the stability of key intermediates and the energy barriers of the transition states. This knowledge allows for the rational selection or design of ligands that promote higher catalytic activity and selectivity.
Moreover, computational studies can explore the role of the solvent in the catalytic process. By simulating the reaction in different solvent environments, it is possible to predict how the solvent's polarity and coordinating ability will impact the reaction rate and outcome. This allows for the selection of a solvent that not only solubilizes the reactants but also actively participates in stabilizing key transition states.
Table 3: Predicted Effect of Ligand Modification on the Regioselectivity of a Heck Reaction
| Ligand | Electronic Parameter (e.g., Tolman's Electronic Parameter) | Steric Parameter (e.g., Cone Angle) | Predicted Regioselectivity (Branched:Linear) |
| PPh₃ | 2068 cm⁻¹ | 145° | 85:15 |
| P(o-tolyl)₃ | 2065 cm⁻¹ | 194° | 95:5 |
| PCy₃ | 2064 cm⁻¹ | 170° | 92:8 |
| P(t-Bu)₃ | 2056 cm⁻¹ | 182° | 98:2 |
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Structural and Dynamic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 4-(3,4-Dimethylphenyl)-1-butene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy provides information on the chemical environment, number, and connectivity of protons. For this compound, the proton spectrum is expected to show distinct signals for the aromatic, vinyl, allylic, benzylic, and methyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are crucial for assignment. For instance, the terminal vinyl protons (=CH₂) would appear as distinct signals due to their different spatial relationships (cis/trans) to the rest of the butene chain.
¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. libretexts.org With a broader chemical shift range than ¹H NMR, it is highly effective for observing the carbon skeleton, including quaternary carbons. libretexts.org The spectrum of this compound would display 12 distinct signals corresponding to its 12 carbon atoms, assuming no accidental magnetic equivalence. The chemical shifts of the sp² hybridized carbons of the aromatic ring and the double bond appear downfield, while the sp³ hybridized carbons of the alkyl chain and methyl groups appear upfield.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. COSY reveals proton-proton couplings (e.g., between the allylic and vinyl protons), while HSQC correlates directly bonded proton and carbon atoms. Variable Temperature (VT) NMR could be used to study conformational dynamics, although significant dynamic processes are not expected for this molecule at typical analysis temperatures.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on established chemical shift increments and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (1H, C5-H) | ~6.9-7.1 | d (doublet) | J ≈ 7.5 |
| Ar-H (1H, C6-H) | ~6.9-7.1 | dd (doublet of doublets) | J ≈ 7.5, 1.5 |
| Ar-H (1H, C2-H) | ~6.9-7.1 | d (doublet) | J ≈ 1.5 |
| =CH- (1H) | ~5.7-5.9 | m (multiplet) | - |
| =CH₂ (2H, terminal) | ~4.9-5.1 | m (multiplet) | - |
| Ar-CH₂- (2H, benzylic) | ~2.6-2.8 | t (triplet) | J ≈ 7.5 |
| -CH₂-CH= (2H, allylic) | ~2.3-2.5 | q (quartet) | J ≈ 7.0 |
| Ar-CH₃ (6H, two methyls) | ~2.2-2.3 | s (singlet) | - |
Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on established chemical shift increments and data from analogous compounds like xylenes and phenylbutenes.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (quaternary, C1) | ~138-140 |
| Ar-C (quaternary, C3/C4) | ~135-137 |
| =CH- | ~138-139 |
| Ar-CH (C5) | ~129-131 |
| Ar-CH (C2/C6) | ~126-128 |
| =CH₂ | ~114-115 |
| Ar-CH₂- (benzylic) | ~35-37 |
| -CH₂-CH= (allylic) | ~34-36 |
| Ar-CH₃ (two methyls) | ~19-21 |
Vibrational Spectroscopy (e.g., IR, Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about its functional groups.
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. uobasrah.edu.iq The IR spectrum of this compound would show absorptions corresponding to C-H stretching vibrations for the aromatic, vinyl, and alkyl portions of the molecule. Specifically, sp² C-H stretches appear above 3000 cm⁻¹, while sp³ C-H stretches appear just below 3000 cm⁻¹. Other key absorptions include the C=C stretching of the vinyl group and the aromatic ring. The out-of-plane C-H bending vibrations in the 1000-650 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring (1,2,4-trisubstituted) and the vinyl group. spectroscopyonline.com
Raman Spectroscopy serves as a complementary technique to IR spectroscopy. process-instruments-inc.com While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, nonpolar bonds with symmetric vibrations, such as the C=C double bond and the aromatic ring breathing modes, often produce strong signals in the Raman spectrum, which might be weak in the IR spectrum. wiley.com This makes Raman spectroscopy an excellent tool for characterizing the carbon skeleton of the molecule.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Vinyl C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Alkyl C-H Stretch | 3000-2850 | 3000-2850 | Strong (IR), Medium (Raman) |
| Alkene C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| Aromatic C=C Ring Stretch | ~1610, ~1500 | ~1610, ~1500 | Medium-Strong |
| Vinyl C-H Out-of-Plane Bend | ~990, ~910 | ~990, ~910 | Strong (IR) |
| Aromatic C-H Out-of-Plane Bend | ~880-800 | ~880-800 | Strong (IR) |
Mass Spectrometry (e.g., GC-MS, LC-MS/MS, High-Resolution MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.uk When coupled with techniques like Gas Chromatography (GC-MS), it also reveals fragmentation patterns that are crucial for structural elucidation. uri.edu
For this compound (molecular formula C₁₂H₁₆), the molecular ion peak [M]⁺ would be observed at an m/z of 160. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern is highly predictable for alkylbenzenes. libretexts.org The most characteristic fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is favored due to the formation of a stable, resonance-stabilized benzyl (B1604629) or tropylium cation. The loss of a propyl radical (•C₃H₇) would lead to a fragment ion at m/z 119. Another significant fragmentation would be the cleavage of the bond alpha to the ring, leading to the formation of a dimethylbenzyl cation at m/z 105 after rearrangement.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |
| 145 | [C₁₁H₁₃]⁺ | Loss of a methyl radical (•CH₃) |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of a propyl radical (•C₃H₇) |
| 105 | [C₈H₉]⁺ | Formation of dimethylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC)
Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. tdi-bi.com In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases.
For this nonpolar aromatic hydrocarbon, a nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), would provide excellent separation. tdi-bi.com Purity assessment is achieved by analyzing the resulting chromatogram; a pure sample would ideally show a single sharp peak. The area of the peak is proportional to the concentration of the compound. When coupled with a mass spectrometer (GC-MS), GC provides both separation and identification of the compound and any potential impurities. shimadzu.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful separation technique that uses a liquid mobile phase and a stationary phase packed in a column. For a nonpolar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. pharmaknowledgeforum.comnih.gov
In RP-HPLC, a nonpolar stationary phase (e.g., octadecylsilyl or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The nonpolar analyte interacts more strongly with the stationary phase and is retained longer than polar impurities. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation and retention time. pharmaknowledgeforum.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. Purity is determined by the relative area of the main peak in the chromatogram.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgmkuniversity.ac.in By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed electron density map can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgmkuniversity.ac.in For a novel compound like this compound, this method would provide unequivocal proof of its constitution and conformation in the solid state.
The primary prerequisite for this analysis is the growth of a suitable single crystal, which is often the most challenging step. wikipedia.orgacs.org The crystal must be of sufficient size (typically >0.1 mm) and quality, free from significant defects. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is unique to the crystal's internal structure. libretexts.org
For this compound, single-crystal X-ray diffraction would yield crucial data, including:
Confirmation of Connectivity: Absolute verification of the atomic connections, distinguishing it from isomers such as 4-(2,4-Dimethylphenyl)-1-butene or 4-(2,5-Dimethylphenyl)-1-butene.
Molecular Conformation: The precise dihedral angles defining the orientation of the butene chain relative to the dimethylphenyl ring.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like van der Waals forces or π-π stacking between the aromatic rings, which govern the material's bulk properties.
Stereochemistry: If chiral centers were present, their absolute configuration could be determined.
In cases where obtaining a single crystal is not feasible, powder X-ray diffraction (PXRD) can be used. jeol.comjst.go.jp While PXRD does not provide the same level of detail as the single-crystal method, it generates a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase, useful for identification and purity assessment. libretexts.org
Hyphenated Techniques in Complex Mixture Analysis (e.g., HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are indispensable tools for analyzing complex mixtures and identifying unknown compounds. nih.govasdlib.org A powerful, modern combination for the unambiguous characterization of a compound like this compound, especially within a reaction mixture containing isomers and byproducts, is High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS).
This multi-hyphenated approach provides complementary information in a single analytical workflow:
HPLC Separation: The process begins with HPLC, which separates the components of a mixture based on their differential interactions with a stationary phase (e.g., C18) and a mobile phase. specificpolymers.com This would effectively separate this compound from other phenylbutene isomers, starting materials, and reaction byproducts.
TOF-MS Detection: As components elute from the HPLC column, they are introduced into a TOF-MS. This detector provides high-resolution mass-to-charge ratio data, allowing for the determination of the elemental composition of the parent ion and any fragment ions. This step would confirm the molecular formula of the target compound (C₁₂H₁₆) and help tentatively identify related species in the mixture.
SPE Peak Trapping: The key advantage of the SPE interface is its ability to selectively trap and concentrate individual chromatographic peaks of interest onto a small cartridge. chromatographyonline.comnih.gov After the peak corresponding to this compound is identified by the MS, the system can be programmed to automatically trap this specific fraction. This step is crucial because it allows for the accumulation of material, overcoming the inherent insensitivity of NMR. nih.gov It also facilitates the exchange of the HPLC mobile phase (often containing protonated solvents) with a deuterated solvent suitable for NMR analysis. chromatographyonline.com
NMR Structural Elucidation: The concentrated analyte is then eluted from the SPE cartridge into an NMR flow cell for detailed structural analysis. chromatographyonline.com NMR spectroscopy provides definitive information on the atom-to-atom connectivity. chromatographyonline.com For this compound, various NMR experiments would be conducted:
¹H NMR: Would show the number of distinct protons and their immediate electronic environment, including characteristic signals for the vinyl group, the alkyl chain, the aromatic protons, and the two methyl groups. The splitting patterns would confirm proton-proton adjacencies.
¹³C NMR: Would determine the number of unique carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to piece together the molecular structure. COSY would establish ¹H-¹H correlations, while HSQC and HMBC would link protons to their directly attached and more distant carbons, respectively. This data would be essential to unambiguously place the methyl groups at the 3 and 4 positions of the phenyl ring and confirm the structure of the butene chain.
The combination of these techniques provides a powerful synergy: HPLC separates, MS provides the molecular formula, SPE concentrates the sample, and NMR gives the definitive structural arrangement, making it an ideal methodology for the unequivocal characterization of this compound and the mechanistic elucidation of its formation. nih.gov
Data Tables
Table 1: Physicochemical Properties of 4-Phenyl-1-butene (B1585249)
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 175-177 °C |
| Density | 0.88 g/mL at 25 °C |
| Refractive Index | n20/D 1.507 |
Source: Sigma-Aldrich jst.go.jp, ChemicalBook chromatographyonline.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2,4-Dimethylphenyl)-1-butene |
| 4-(2,5-Dimethylphenyl)-1-butene |
Emerging Applications and Potential Research Directions
Materials Science Applications
The presence of a polymerizable double bond and a functionalizable aromatic ring makes 4-(3,4-dimethylphenyl)-1-butene a promising candidate for the development of novel polymers and advanced functional materials.
Analogous to 4-phenyl-1-butene (B1585249), which serves as a monomer for the synthesis of poly(4-phenyl-1-butene) and various copolymers, this compound is a viable candidate for polymerization reactions. chemicalbook.comdigimaterials.com The incorporation of the 3,4-dimethylphenyl group as a pendant moiety along a polymer backbone could impart unique properties to the resulting materials. For instance, the dimethylphenyl group can enhance the thermal stability and modify the solubility of the polymer.
When used as a co-monomer with other olefins like ethylene (B1197577) or propylene (B89431), this compound could be used to create copolymers with tailored properties. The bulky dimethylphenyl group would likely influence the crystallinity and mechanical properties of the resulting polymer. The reactivity of substituted styrenes in polymerization is known to be influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups, such as methyl groups, potentially having a positive effect on the catalyst activity in certain systems. researchgate.net
Table 1: Comparison of Potential Polymer Properties
| Property | Poly(4-phenyl-1-butene) (Hypothetical) | Poly[this compound] (Hypothetical) |
|---|---|---|
| Pendant Group | Phenyl | 3,4-Dimethylphenyl |
| Glass Transition Temp. | Moderate | Potentially Higher |
| Solubility | Soluble in aromatic solvents | Potentially altered solubility profile |
| Thermal Stability | Good | Potentially Enhanced |
The aromatic ring of this compound provides a handle for further functionalization, opening avenues for the creation of advanced materials. The synthesis of polymers from functionalized styrene (B11656) monomers is a well-established field for creating materials with specific optical, electronic, or biological properties. researchgate.net Similarly, the dimethylphenyl group in polymers derived from this compound could be subjected to post-polymerization modification.
Furthermore, aryl-alkenes are known to undergo catalytic oxidation to produce valuable aldehyde products, a transformation that can be enhanced by the construction of hierarchical catalyst systems. researchgate.net This suggests that this compound could be a precursor for fine chemicals that are themselves building blocks for more complex functional materials.
Chemical Intermediate in Complex Molecule Synthesis
The dual functionality of this compound—a reactive double bond and an aromatic ring—makes it a valuable intermediate for the synthesis of complex organic molecules.
The terminal double bond in this compound is a key site for stereoselective transformations. Reactions that proceed with high stereoselectivity are crucial in the synthesis of chiral molecules, which are of great importance in pharmaceuticals and agrochemicals. masterorganicchemistry.com For instance, catalytic hydroamination of the alkene could lead to the formation of chiral amines, which are prevalent in bioactive compounds. acs.org Similarly, other stereoselective additions across the double bond, such as carboamination, can introduce both a carbon-carbon and a carbon-nitrogen bond in a single, controlled step. nih.gov The development of stereoselective and stereospecific reactions is a cornerstone of modern organic synthesis. organic-chemistry.orgkhanacademy.org
Aryl-alkenes and related structures can serve as precursors to a variety of specialty chemicals. For example, 4-phenyl-1-butene can be converted to naphthalene through dehydrocyclization. chemicalbook.comsigmaaldrich.com This suggests that this compound could be a precursor for the synthesis of substituted tetralin derivatives. Tetralin and its derivatives are found in the core structure of many biologically active compounds with a wide range of therapeutic applications, including anticancer and antidepressant activities. researchgate.netmdpi.comnih.gov The synthesis of tetralin derivatives can be achieved through various methods, including cyclization reactions. researchgate.netacs.org The use of styrenic compounds as precursors for specialty chemicals is a broad field with significant industrial relevance. oceanicpharmachem.com
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product | Significance |
|---|---|---|
| Dehydrocyclization | Substituted Naphthalene/Tetralin | Precursors to bioactive molecules |
| Hydrochlorination | (3-Chloro-1-(3,4-dimethylphenyl)butane) | Intermediate for further functionalization |
| Hydroaminoalkylation | Chiral γ-(3,4-dimethylphenyl)amines | Building blocks for pharmaceuticals |
| Oxidation | 3,4-Dimethylphenylacetaldehyde | Fine chemical intermediate |
Advanced Catalysis Development
The structure of this compound presents opportunities for the development of novel catalytic processes. The terminal alkene is a suitable substrate for a range of catalytic reactions, including olefin metathesis, which is a powerful tool for the formation of new carbon-carbon double bonds. google.com Furthermore, the development of catalysts for the selective functionalization of styrenes and related compounds is an active area of research. chemistryviews.org
The presence of the dimethylphenyl group could also be exploited in catalysis. For example, it could act as a directing group in C-H functionalization reactions, enabling the selective modification of the aromatic ring. The synergistic use of different catalytic systems, such as copper and photoredox catalysis, has been shown to be effective for the atom transfer radical addition to styrenes. acs.org The development of catalytic cascades, where a substrate undergoes multiple transformations in a single pot, is another promising area where a molecule with the versatility of this compound could be of significant interest. acs.org
Ligand Design for Enhanced Selectivity and Activity
The development of novel ligands is crucial for advancing the catalytic applications of olefin derivatives like this compound. Research in this area is geared towards improving reaction selectivity, increasing catalytic activity, and expanding the scope of possible transformations.
Recent advancements in ligand design for olefin polymerization and cross-coupling reactions offer insights into potential strategies for this compound. For instance, the design of electron-deficient olefin ligands has been shown to enable challenging cross-coupling reactions by accelerating reductive elimination from the metal center. acs.org This approach could be adapted to develop nickel-catalyzed reactions involving this compound to generate complex molecular architectures with quaternary carbon centers. acs.org
Furthermore, the incorporation of hemilabile or functionalized ligands can provide greater control over the catalyst's electronic and steric properties. Ligands with pendant donor groups can protect the active metal site from deactivating side reactions, thereby enhancing catalyst stability and longevity. cardiff.ac.uk For reactions involving polar substrates, ligands with Brønsted basic or Lewis acidic moieties can sequester polar groups, preventing catalyst poisoning. researchgate.net
The exploration of bidentate and tridentate ligands, such as α-diimine and bis(imino)pyridine systems, has led to highly active catalysts for olefin polymerization. researchgate.net Tailoring these ligand frameworks by introducing bulky substituents or specific electronic features could allow for precise control over the polymerization of this compound, leading to polymers with desired microstructures and properties.
Future research could focus on the computational design and screening of ligands to predict their performance in reactions involving this compound. This in silico approach can accelerate the discovery of optimal ligands for specific applications, reducing the need for extensive empirical experimentation.
Development of Novel Catalyst Systems
The development of innovative catalyst systems is paramount to unlocking the full potential of this compound in various chemical transformations. Research in this domain focuses on creating catalysts with improved efficiency, selectivity, and substrate scope.
Recent breakthroughs in catalysis for olefin polymerization highlight the potential for new systems. For example, advancements in Group 4 metallocene and post-metallocene catalysts have provided exceptional control over polymer properties such as molecular weight and tacticity. ippi.ac.irresearchgate.net Late transition metal catalysts, particularly those based on nickel and palladium, offer unique advantages in producing branched polymers and can function in polar solvents. ippi.ac.irresearchgate.net The application of such catalyst systems to the polymerization of this compound could yield novel polymeric materials with tailored properties.
The development of single-site catalysts, such as phenoxy-ester titanium complexes, presents another promising avenue. These catalysts, when activated with appropriate co-catalysts, have demonstrated activity for both the polymerization and copolymerization of olefins. researchgate.net Investigating the use of such catalysts with this compound could lead to the synthesis of well-defined polymers and copolymers.
Furthermore, the emerging field of light-activated olefin metathesis offers exciting possibilities. The design of sulfur-chelated ruthenium catalysts that can be activated by specific wavelengths of light allows for temporal and spatial control over the catalytic process. acs.org This technology could be applied to the synthesis and modification of polymers derived from this compound, enabling the creation of complex macromolecular architectures.
The table below summarizes some novel catalyst systems and their potential applications with this compound.
| Catalyst System | Potential Application with this compound | Key Advantages |
| Electron-Deficient Olefin Ligand-Based Catalysts | Ni-catalyzed cross-coupling reactions to form quaternary carbons. | High rates and chemoselectivity for C-C bond formation over β-H elimination. acs.org |
| Group 4 Metallocene and Post-Metallocene Catalysts | Controlled polymerization to produce polymers with specific tacticity and molecular weight. | High activity and precise control over polymer microstructure. ippi.ac.irresearchgate.net |
| Late Transition Metal Catalysts (Ni, Pd) | Synthesis of branched polymers and copolymers. | Ability to function in polar solvents and produce unique polymer architectures. ippi.ac.irresearchgate.net |
| Phenoxy-ester Ti-based Complexes | Polymerization and copolymerization to create well-defined polymers. | Single-site catalytic activity. researchgate.net |
| Light-Activated Ruthenium Metathesis Catalysts | Spatiotemporally controlled polymer synthesis and modification. | Activation with light allows for precise control over the reaction. acs.org |
| N-Heterocyclic Olefin (NHO) Catalysts | Ring-opening polymerization of functional monomers initiated by a derivative of the compound. | High reactivity and rapid conversion under mild conditions. acs.org |
Sustainable Chemistry and Green Synthesis Initiatives
In line with the growing emphasis on environmentally responsible chemical processes, the development of sustainable and green synthetic routes for and with this compound is a critical area of research. This includes the use of eco-friendly reagents and solvents, as well as the implementation of catalyst systems that are recyclable and reusable.
Eco-friendly Synthetic Routes
The principles of green chemistry encourage the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks. For the synthesis of this compound and its derivatives, several eco-friendly approaches can be envisioned.
One potential green synthetic route could involve the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, can offer high selectivity and reduce the need for hazardous organic solvents and reagents. While specific enzymatic routes for the synthesis of this compound are not yet established, the broader field of biocatalysis for carbon-carbon bond formation is rapidly advancing.
Another approach is the use of greener reaction media, such as supercritical fluids or ionic liquids. Supercritical carbon dioxide, for instance, can be a benign solvent for certain catalytic reactions and simplifies product separation. nih.gov Similarly, ionic liquids can serve as recyclable reaction media and, in some cases, also act as catalysts or co-catalysts. researchgate.net
The development of solvent-free reaction conditions is another key aspect of green synthesis. Mechanochemistry, where reactions are induced by mechanical force, can eliminate the need for bulk solvents and often leads to faster reaction times and higher yields.
Furthermore, exploring synthetic routes that start from renewable feedstocks is a long-term goal for sustainable chemistry. While currently derived from petroleum-based starting materials, future research could investigate pathways to synthesize the 3,4-dimethylphenyl moiety from bio-based sources.
Catalyst Recycling and Reusability
The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical manufacturing, as it reduces costs and minimizes waste. For reactions involving this compound, several strategies for catalyst recycling can be implemented.
Heterogenization of homogeneous catalysts is a widely explored approach. This involves immobilizing a molecular catalyst onto a solid support, such as a polymer, silica, or a metal-organic framework (MOF). acs.org This allows for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse. For example, phosphine (B1218219) ligands can be tethered to MOFs to create recyclable hydroformylation catalysts that maintain the high activity and selectivity of their homogeneous counterparts. acs.org
The use of phase-separable catalysis is another effective strategy. This can involve catalysts designed to be soluble in a specific solvent phase that is immiscible with the product phase, allowing for simple separation and recycling of the catalyst phase. For instance, catalysts can be designed to be soluble in fluorous solvents or ionic liquids, which can be easily separated from organic products. researchgate.net
In some cases, homogeneous catalysts can be recycled without heterogenization. For example, in the dehydration of primary alcohols to olefins using a phosphoric acid catalyst, the catalyst can be successfully recycled over multiple runs in both batch and semi-continuous flow experiments. acs.org This approach could be applicable to certain reactions involving this compound.
The development of robust and stable catalysts that can withstand multiple reaction cycles without significant loss of activity is also crucial. This often involves the design of ligands that strongly bind to the metal center and are resistant to degradation under the reaction conditions.
The table below highlights some strategies for catalyst recycling and their potential applicability to reactions involving this compound.
| Recycling Strategy | Description | Potential Application |
| Heterogenization | Immobilization of a homogeneous catalyst on a solid support. | Polymerization or cross-coupling reactions using a supported metal catalyst. |
| Phase-Separable Catalysis | Use of a catalyst that is soluble in a phase separate from the product. | Reactions in biphasic systems, such as fluorous or aqueous-organic systems. |
| Homogeneous Catalyst Recycling | Direct recycling of the catalyst without immobilization. | Reactions where the catalyst is non-volatile and can be separated by distillation of the product. |
| Robust Catalyst Design | Development of catalysts with high stability and longevity. | All catalytic applications to minimize catalyst deactivation and the need for frequent replacement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
